molecular formula C11H19NO4 B13843781 Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate

Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate

Cat. No.: B13843781
M. Wt: 229.27 g/mol
InChI Key: KUWKRLLQNJEPMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate typically involves a condensation reaction between an aromatic aldehyde and a 1,2-diol in the presence of a catalyst such as indium chloride . The reaction is usually carried out at room temperature. After the initial synthesis, the compound can be oxidized to the corresponding diketone by passing an oxygen stream through the reaction mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate is used in several scientific research applications:

Mechanism of Action

The mechanism of action for Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially altering their activity and function. The spirocyclic structure provides stability and rigidity, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate is unique due to its combination of an amino group and a spirocyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in biochemical research .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-(8-amino-1,4-dioxaspiro[4.5]decan-3-yl)acetate

InChI

InChI=1S/C11H19NO4/c1-14-10(13)6-9-7-15-11(16-9)4-2-8(12)3-5-11/h8-9H,2-7,12H2,1H3

InChI Key

KUWKRLLQNJEPMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2(O1)CCC(CC2)N

Origin of Product

United States

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